molecular formula C14H25NO3 B14220434 3,3-Diethyl-5-[2-(morpholin-4-yl)ethyl]oxolan-2-one CAS No. 827017-76-5

3,3-Diethyl-5-[2-(morpholin-4-yl)ethyl]oxolan-2-one

Cat. No.: B14220434
CAS No.: 827017-76-5
M. Wt: 255.35 g/mol
InChI Key: FGLKYOOQTDIICZ-UHFFFAOYSA-N
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Description

3,3-Diethyl-5-[2-(morpholin-4-yl)ethyl]oxolan-2-one is a synthetic organic compound that features a morpholine ring and an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Diethyl-5-[2-(morpholin-4-yl)ethyl]oxolan-2-one typically involves the reaction of diethyl oxalate with morpholine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the oxolane ring. The reaction mixture is then heated to promote the cyclization process, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3,3-Diethyl-5-[2-(morpholin-4-yl)ethyl]oxolan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

3,3-Diethyl-5-[2-(morpholin-4-yl)ethyl]oxolan-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3,3-Diethyl-5-[2-(morpholin-4-yl)ethyl]oxolan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3,3-Diethyl-5-[2-(morpholin-4-yl)ethyl]oxolan-2-one: Unique due to its specific ring structure and substituents.

    Morpholine derivatives: Compounds with similar morpholine rings but different substituents.

    Oxolane derivatives: Compounds with oxolane rings but different substituents.

Uniqueness

This compound stands out due to its combination of morpholine and oxolane rings, which imparts unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

827017-76-5

Molecular Formula

C14H25NO3

Molecular Weight

255.35 g/mol

IUPAC Name

3,3-diethyl-5-(2-morpholin-4-ylethyl)oxolan-2-one

InChI

InChI=1S/C14H25NO3/c1-3-14(4-2)11-12(18-13(14)16)5-6-15-7-9-17-10-8-15/h12H,3-11H2,1-2H3

InChI Key

FGLKYOOQTDIICZ-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC(OC1=O)CCN2CCOCC2)CC

Origin of Product

United States

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